2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate is an organic compound that features a nitrophenyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate typically involves the esterification of 3,5-di-tert-butylbenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 3,5-di-tert-butylbenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and targeted delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrophenyl group can undergo reduction to form an amino group, which may further interact with biological molecules. The benzoate ester moiety can also influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Shares the tert-butyl groups but lacks the nitrophenyl and ester functionalities.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Similar benzoate structure but with a hydroxyl group instead of the ester linkage.
2-(4-Nitrophenyl)-2,3-dihydroquinazolinone: Contains the nitrophenyl group but has a different core structure.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate is unique due to its combination of a nitrophenyl group and a benzoate ester, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
5162-81-2 |
---|---|
Molecular Formula |
C23H27NO5 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C23H27NO5/c1-22(2,3)17-11-16(12-18(13-17)23(4,5)6)21(26)29-14-20(25)15-7-9-19(10-8-15)24(27)28/h7-13H,14H2,1-6H3 |
InChI Key |
VGVNXVJDVALOAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.